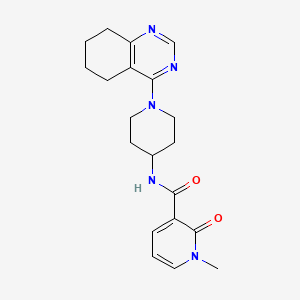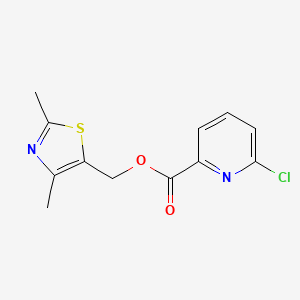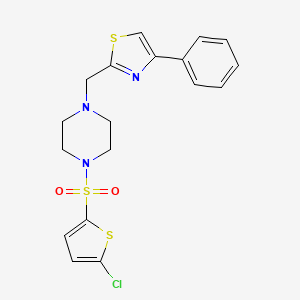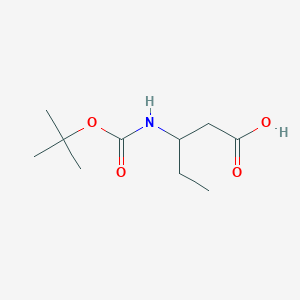
1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Synthesis
The compound has been studied in the context of its enantioselective synthesis for medicinal applications, particularly as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A convergent, stereoselective, and economical synthesis method has been developed, demonstrating the compound's assembly on a multikilogram scale. The study compares different routes to achieve the chiral center, including Rh-catalyzed asymmetric hydrogenation and biocatalytic processes, highlighting the synthesis challenges and process advantages (Cann et al., 2012).
Heterocyclic Derivative Synthesis
Research has explored the compound in the synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These syntheses, catalyzed under oxidative carbonylation conditions, highlight the compound's versatility in forming structurally diverse heterocycles, with significant yields achieved through catalytic processes involving palladium compounds (Bacchi et al., 2005).
Antipsychotic Potential
A study on heterocyclic analogs of 1192U90, including compounds related to 1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide, evaluated their potential as antipsychotic agents. These compounds were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo testing for antipsychotic activity. The research identifies specific heterocyclic carboxamides showing promising in vivo activities and a favorable profile for antipsychotic efficacy (Norman et al., 1996).
Antihypertensive Activity
Compounds with a quinazoline ring system, structurally related to the mentioned compound, have been synthesized and evaluated for their antihypertensive effects. Notably, specific piperidine derivatives demonstrated strong hypotensive effects in spontaneously hypertensive rat models, suggesting potential for development as antihypertensive agents (Takai et al., 1986).
Antimicrobial Applications
Research into clubbed quinazolinone and thiazolidinone derivatives has revealed potential antimicrobial properties. A series of compounds were synthesized and tested against various bacterial and fungal strains, demonstrating effective in vitro antibacterial and antifungal activities. These findings indicate the compound's utility in the development of new antimicrobial agents (Desai et al., 2011).
特性
IUPAC Name |
1-methyl-2-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-24-10-4-6-16(20(24)27)19(26)23-14-8-11-25(12-9-14)18-15-5-2-3-7-17(15)21-13-22-18/h4,6,10,13-14H,2-3,5,7-9,11-12H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSKMNXLDSKARC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)




![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)
![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)
![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)


![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)
